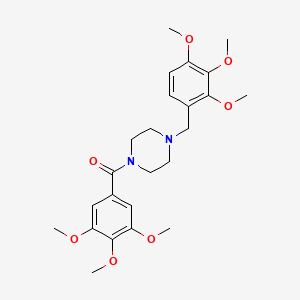![molecular formula C16H9F7N2OS B5161596 N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5161596.png)
N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3,5-bis(trifluoromethyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide, commonly known as BAY 61-3606, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Bayer AG in 2004 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
BAY 61-3606 selectively binds to the ATP-binding site of Syk kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the activation of PLCγ2, Akt, and MAPKs. The inhibition of these pathways ultimately leads to the suppression of immune cell activation and subsequent inflammation.
Biochemical and Physiological Effects
BAY 61-3606 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activation of B cells, mast cells, and platelets, as well as the release of cytokines and chemokines. In animal models, BAY 61-3606 has been shown to reduce inflammation and improve symptoms in various autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BAY 61-3606 has several advantages for lab experiments. It is a highly selective inhibitor of Syk kinase, which allows for specific targeting of this pathway. It is also a small molecule, which makes it easy to administer and study in vitro and in vivo. However, BAY 61-3606 has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of BAY 61-3606 in scientific research. One potential area is in the development of new therapies for autoimmune and inflammatory diseases. Another area is in the investigation of the role of Syk kinase in other diseases, such as cancer and cardiovascular disease. Additionally, there is potential for the development of new Syk kinase inhibitors based on the structure of BAY 61-3606.
Synthesemethoden
BAY 61-3606 can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)aniline with carbon disulfide and subsequent reactions with various reagents. The final step involves the reaction of 3-fluorobenzoyl chloride with the intermediate product to yield BAY 61-3606.
Wissenschaftliche Forschungsanwendungen
BAY 61-3606 has been extensively used in scientific research as a selective inhibitor of the Syk kinase, which is involved in various signaling pathways in immune cells. It has been shown to inhibit the activation of B cells, mast cells, and platelets, which makes it a potential therapeutic target for various autoimmune and inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F7N2OS/c17-11-3-1-2-8(4-11)13(26)25-14(27)24-12-6-9(15(18,19)20)5-10(7-12)16(21,22)23/h1-7H,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKAAHPJKWEIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F7N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}indoline](/img/structure/B5161519.png)
![N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5161524.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)

![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5161589.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide](/img/structure/B5161597.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)